2-amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Overview
Description
2-amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a polysubstituted heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves a multicomponent reaction (MCR). This reaction includes the condensation of an aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst. The reaction is carried out under mild conditions, often in ethanol or other suitable solvents .
Industrial Production Methods
For industrial production, the process can be scaled up using similar multicomponent reactions. The use of recyclable catalysts and green solvents is preferred to enhance the sustainability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions with halogenating agents such as N-bromosuccinimide (NBS) to yield brominated products.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate (IBD), N-chlorosuccinimide (NCS)
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Highly functionalized 3-amino-2,2-dialkoxy-benzo derivatives
Substitution: Brominated derivatives
Scientific Research Applications
2-amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile
- 2-amino-2-oxospiro[benzo[h]chromene-4,3’-indoline]-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile stands out due to its unique butoxyphenyl substitution, which enhances its pharmacological properties and broadens its range of applications .
Properties
Molecular Formula |
C20H20N2O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
InChI |
InChI=1S/C20H20N2O4/c1-3-4-9-24-14-7-5-13(6-8-14)17-15(11-21)19(22)26-16-10-12(2)25-20(23)18(16)17/h5-8,10,17H,3-4,9,22H2,1-2H3 |
InChI Key |
GHEBQEPGZGYBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N |
Origin of Product |
United States |
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